2-Hydroxy-4-octyloxybenzaldehyde

Description

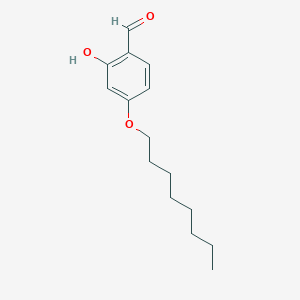

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-octoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-10-18-14-9-8-13(12-16)15(17)11-14/h8-9,11-12,17H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPBUORAZAUNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434973 | |

| Record name | Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89027-82-7 | |

| Record name | Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Salicylaldehyde Derivatives

2-Hydroxy-4-octyloxybenzaldehyde, with the chemical formula C₁₅H₂₂O₃, belongs to the class of substituted salicylaldehydes (2-hydroxybenzaldehydes). epa.govchemspider.com Salicylaldehyde and its derivatives are fundamental building blocks in organic synthesis, largely due to the ortho-positioning of the hydroxyl and formyl groups, which facilitates important chemical transformations and chelation.

This compound is specifically a 4-alkoxy substituted derivative, which is commonly synthesized from 2,4-dihydroxybenzaldehyde (B120756). The synthesis involves a selective alkylation of the hydroxyl group at the 4-position with an octyl halide, typically in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a solvent like acetone. researchgate.netresearchgate.net The long octyl chain imparts solubility in nonpolar solvents and is a key feature for inducing liquid crystalline properties in its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂O₃ |

| Average Mass | 250.338 g/mol epa.gov |

| Monoisotopic Mass | 250.156895 g/mol epa.gov |

| Appearance | Yellowish liquid researchgate.netresearchgate.net |

| ¹H-NMR (CDCl₃, δ, ppm) | 11.50 (s, ArOH), 9.71 (s, ArCHO), 7.42 (d, ArH), 6.55-6.52 (dd, ArH), 6.41 (d, ArH), 4.01 (t, -OCH₂-) researchgate.net |

| ¹³C-NMR (CDCl₃, δ, ppm) | 196.6 (C=O), 152.1, 147.9, 124.7, 121.1, 119.7, 119.6 (Aromatic C), 69.7, 31.9, 29.5, 29.3, 29.3, 26.1, 22.8, 14.2 (Alkyl C) researchgate.netmdpi.com |

| FTIR (KBr, cm⁻¹) | ~2800–3000 (C–H, O–H), ~1659 (C=O) mdpi.com |

This table is interactive. Click on the headers to sort.

Significance As a Precursor in Diverse Chemical Syntheses

The utility of 2-Hydroxy-4-octyloxybenzaldehyde stems from its capacity to serve as a starting material for several classes of advanced organic compounds. Its chemical reactivity is dominated by the aldehyde functional group, which readily undergoes condensation reactions.

Synthesis of Schiff Bases: A primary application of this compound is in the synthesis of Schiff bases, or imines. This is achieved through a condensation reaction between its aldehyde group and the primary amino group of an amine or aniline (B41778) derivative. researchgate.netijser.in The resulting Schiff base contains an azomethine (–CH=N–) linkage, which extends the conjugated system of the molecule and maintains structural linearity, a crucial factor for applications in liquid crystals. nih.govacademicjournals.org

Formation of Metal Complexes: The Schiff bases synthesized from this compound are excellent polydentate ligands for a variety of metal ions. The presence of the azomethine nitrogen and the phenolic oxygen allows for the formation of stable chelate rings with metal centers. tandfonline.com Research has demonstrated the synthesis of complexes with transition metals like copper(II) and with lanthanide series metals. researchgate.netresearchgate.netacs.orgchemmethod.com These metal-containing liquid crystals, or metallomesogens, are of significant interest for their combined liquid crystalline and magnetic or optical properties. researchgate.netchemmethod.com

Liquid Crystal Synthesis: The molecular architecture of this compound derivatives—featuring a rigid aromatic core and a flexible terminal alkyl chain—is ideal for the formation of thermotropic liquid crystals. nih.gov The long octyloxy tail enhances the molecular anisotropy (rod-like shape), which is essential for the self-assembly into ordered mesophases upon changes in temperature. nih.govacademicjournals.org

Table 2: Synthetic Applications of this compound

| Precursor | Reaction Type | Resulting Compound Class |

|---|---|---|

| This compound + Primary Amine | Condensation | Schiff Bases (Imines) |

| Schiff Base Ligand + Metal Salt | Coordination/Chelation | Metal-Schiff Base Complexes (Metallomesogens) |

This table is interactive. Click on the headers to sort.

Overview of Contemporary Research Domains

Advanced Synthetic Routes for this compound

The synthesis of this compound primarily involves the selective alkylation of the hydroxyl group at the 4-position of 2,4-dihydroxybenzaldehyde (B120756).

Alkylation Strategies for Substituted Phenols

The regioselective alkylation of 2,4-dihydroxybenzaldehyde is a key step in producing this compound. Traditional methods often result in a mixture of products and low yields. nih.gov However, more advanced and efficient methods have been developed.

One of the most common and effective methods is the Williamson ether synthesis . byjus.comkhanacademy.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, an octyl halide. byjus.com The choice of base and solvent is crucial for the success and regioselectivity of this reaction.

A significant challenge in the alkylation of 2,4-dihydroxybenzaldehyde is achieving selectivity for the 4-hydroxyl group over the 2-hydroxyl group. The 2-hydroxyl group is often involved in intramolecular hydrogen bonding with the adjacent aldehyde group, which can influence its reactivity. researchgate.net

To address this, specific reagents and conditions have been explored. For instance, the use of cesium bicarbonate in acetonitrile (B52724) has been reported to provide excellent regioselectivity and high yields (up to 95%) for the 4-alkylation of 2,4-dihydroxybenzaldehyde. nih.govresearchgate.netdigitellinc.comnih.gov Other methods have employed potassium fluoride (B91410) and benzyl (B1604629) chloride in acetonitrile, or sodium bicarbonate and potassium iodide in acetonitrile, to achieve regioselective benzylation at the 4-position. google.com

Phase-transfer catalysis (PTC) offers another powerful strategy for this alkylation. fzgxjckxxb.comslideshare.netdalalinstitute.comresearchgate.netwikipedia.org PTC facilitates the reaction between reactants in immiscible phases, such as an aqueous solution of the phenoxide and an organic solution of the alkyl halide. fzgxjckxxb.comslideshare.netdalalinstitute.com Quaternary ammonium (B1175870) or phosphonium (B103445) salts are commonly used as phase-transfer catalysts, which transport the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs. slideshare.netwikipedia.org This technique can lead to faster reactions, higher yields, and milder reaction conditions. dalalinstitute.com

| Method | Base/Catalyst | Solvent | Yield | Selectivity | Reference |

| Cesium Bicarbonate | CsHCO₃ | Acetonitrile | Up to 95% | Excellent for 4-position | nih.govdigitellinc.comnih.gov |

| Potassium Fluoride | KF | Acetonitrile | >70% (isolated) | High for 4-position | google.com |

| Sodium Bicarbonate/Potassium Iodide | NaHCO₃/KI | Acetonitrile | - | High for 4-position | google.com |

| Traditional Methods | Na₂CO₃, K₂CO₃, etc. | DMF, Acetone, etc. | Often low | Mixture of products | nih.gov |

Eco-Friendly and Efficient Synthetic Procedures

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. wjpmr.com This includes the use of less hazardous solvents, milder reaction conditions, and catalysts that can be easily recovered and reused. fzgxjckxxb.com

Microwave-assisted synthesis has emerged as a rapid and efficient method for organic transformations, including the synthesis of related compounds. wjpmr.com This technique can significantly reduce reaction times and improve yields. While specific examples for this compound are not extensively detailed in the provided results, the general applicability of microwave heating to similar alkylation reactions suggests its potential in this context. wjpmr.com

The use of deep eutectic solvents (DES) as both a solvent and a catalyst has also been explored for related reactions like the Knoevenagel condensation, offering a greener alternative to traditional volatile organic solvents. nih.gov

Derivatization Chemistry of the Aldehyde Moiety

The aldehyde group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, expanding its utility in organic synthesis.

Formation of Imines (Schiff Bases) with Primary Amines

The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. lumenlearning.comscience.govlibretexts.orguobasrah.edu.iqnih.govorganic-chemistry.orgnih.gov This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comlibretexts.orgnih.gov

The pH of the reaction medium is a critical parameter for successful imine formation. lumenlearning.com A slightly acidic environment is generally optimal to facilitate both the protonation of the carbonyl oxygen and the dehydration step without excessively protonating the amine nucleophile. lumenlearning.com

Schiff bases derived from 2-hydroxy-substituted aldehydes are of particular interest due to the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen. This can influence the electronic and structural properties of the molecule. nih.gov The synthesis of Schiff bases from this compound and various primary amines has been reported, often with good yields. researchgate.net

| Amine Reactant | Product Type | Key Features | Reference |

| 4-Aminoacetophenone | Schiff Base | Mesomorphic behavior of Cu(II) complexes | researchgate.net |

| Various primary amines | Imines | General acid-catalyzed reversible reaction | lumenlearning.comlibretexts.org |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.orgnih.govthermofisher.comorganic-chemistry.org The product is typically an α,β-unsaturated compound. sigmaaldrich.comwikipedia.org

This compound can readily participate in Knoevenagel condensations. The reaction is often catalyzed by a weak base, such as an amine (e.g., piperidine), to deprotonate the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org

A notable application of the Knoevenagel condensation with salicylaldehydes is the synthesis of coumarins. nih.govnih.govsemanticscholar.orgresearchgate.net When reacted with active methylene compounds like diethyl malonate in the presence of a suitable catalyst, this compound can undergo condensation followed by intramolecular cyclization to yield a substituted coumarin (B35378) derivative. nih.gov The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often involves decarboxylation, is another important variant of this reaction. wikipedia.orgorganic-chemistry.org

| Active Methylene Compound | Catalyst | Product Type | Key Features | Reference |

| Diethyl malonate | Piperidine (B6355638)/Acetic Acid | Coumarin derivative | Synthesis of chromanones | nih.gov |

| Malonic acid | Pyridine | α,β-Unsaturated carboxylic acid | Doebner modification with decarboxylation | wikipedia.orgorganic-chemistry.org |

| Thiobarbituric acid | Piperidine | Conjugated enone | Formation of a charge-transfer complex | wikipedia.org |

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime site for chemical modification, allowing for the introduction of various functional groups and the extension of the molecular structure. One of the most common reactions involving the phenolic hydroxyl group is etherification.

A standard method for this transformation is the Williamson ether synthesis, where the phenol is first deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide can then react with an alkyl halide to form an ether. For example, reaction with methyl iodide would yield 2-methoxy-4-octyloxybenzaldehyde.

Another important functionalization is esterification. The phenolic hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding esters. For instance, reaction with acetyl chloride would yield 2-acetoxy-4-octyloxybenzaldehyde.

Modifications of the Octyloxy Chain

The octyloxy chain, while generally less reactive than the aromatic functional groups, can also be a target for modification. The long alkyl chain provides a handle for introducing further functionality or for altering the physical properties of the molecule, such as its solubility and melting point.

One potential modification is halogenation. Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could introduce a bromine atom at a specific position along the octyl chain, creating a new reactive site for further chemical transformations.

Another possibility is the introduction of unsaturation. This could potentially be achieved through a sequence of halogenation followed by elimination, or through other more advanced C-H activation methodologies, although such reactions would need to be carefully controlled to avoid reactions at other sites in the molecule.

A patent document describes a reaction of this compound with dimethylmalonate (B8719724) in the presence of piperidine and acetic acid. google.com This Knoevenagel-type condensation primarily involves the aldehyde group, but it demonstrates a chemical transformation of the molecule.

Design and Synthesis of Schiff Base Ligands from this compound

The synthesis of Schiff base ligands from this compound typically involves a condensation reaction between the aldehyde and a primary amine. This reaction is generally straightforward, often achieved by refluxing equimolar amounts of the aldehyde and the chosen amine in a solvent like ethanol. The resulting imine (–C=N–) or azomethine group is central to the coordinating ability of the ligand. The long octyloxy chain is largely electronically inert but significantly enhances the solubility of both the ligand and its metal complexes in non-polar organic solvents and can induce liquid crystalline properties.

The reaction of this compound with monoamines leads to simple, monomeric bidentate ligands. For instance, reacting it with an amine like aniline (B41778) or 2-ethylaniline yields a bidentate ligand that can coordinate to a metal center through the azomethine nitrogen and the deprotonated phenolic oxygen. nih.gov These monomeric ligands are foundational for creating simple metal complexes.

More complex architectures, such as oligomeric or polynuclear Schiff bases, can be synthesized by using diamines or polyamines as the amine component. For example, condensation with a diamine like 1,2-diaminopropane or o-phenylenediamine would result in a tetradentate ligand capable of binding to one or two metal centers, forming mononuclear or binuclear complexes, respectively. orientjchem.orgresearchgate.net Studies on analogous systems, such as those derived from 2,4-dihydroxybenzaldehyde and 3,3'-diaminobenzidine, have produced binucleating ligands that form [M₂L] type complexes. ijser.in Similarly, using triamines like diethylenetriamine can produce pentadentate Schiff base ligands. sci-hub.se The choice of amine dictates the resulting ligand's denticity and its potential to form more complex multinuclear structures.

The versatility of this compound allows for the strategic design of polydentate ligands tailored for specific metal ions. Polydentate ligands are crucial in coordination chemistry as they form more stable metal complexes due to the chelate effect.

By reacting the aldehyde with amines containing additional donor groups, ligands with higher denticities can be created. For example:

Tridentate Ligands: Condensing this compound with amino acids or amino-phenols results in tridentate (ONO) or (ONN) donor ligands. nih.govnih.gov These ligands can form stable five- or six-membered chelate rings with a metal ion.

Tetradentate Ligands: Using diamines like ethylenediamine or o-phenylenediamine yields N₂O₂ tetradentate ligands. nih.govsbmu.ac.ir These are among the most common and versatile Schiff base ligands, capable of forming stable, often square-planar or tetrahedral, complexes with transition metals.

Hexadentate Ligands: More complex amines, such as tris(2-aminoethyl)amine, can be used to synthesize hexadentate "tripodal" ligands, which can encapsulate a metal ion in an octahedral geometry.

The long octyloxy chain, while not directly involved in coordination, plays a crucial role by influencing the solubility and steric properties of the ligand, which can affect the final geometry and nuclearity of the metal complex.

Formation and Characterization of Metal Complexes

Schiff base ligands derived from this compound readily form stable complexes with a wide array of metal ions. The synthesis of these complexes is typically achieved by reacting the pre-formed ligand with a metal salt (often acetates or chlorides) in an alcoholic solution. researchgate.net Alternatively, an in situ method can be used where the aldehyde, amine, and metal salt are reacted together in a single step. biointerfaceresearch.com

Transition metal complexes of Schiff bases derived from substituted salicylaldehydes are widely studied. sci-hub.se The reaction of these ligands with divalent transition metal salts like CuCl₂, Ni(CH₃COO)₂, CoCl₂, Mn(CH₃COO)₂, and ZnCl₂ typically yields neutral complexes with a 1:2 metal-to-ligand ratio for bidentate ligands or a 1:1 ratio for tetradentate ligands. orientjchem.orgsbmu.ac.irbiointerfaceresearch.com

The geometry of the resulting complex is dependent on the metal ion and the ligand structure.

Cu(II) complexes often adopt a distorted square planar geometry. researchgate.net

Ni(II) complexes can be square planar (diamagnetic) or tetrahedral (paramagnetic), depending on the steric bulk of the ligand. ijser.inscilit.com

Co(II) complexes are commonly found in tetrahedral or octahedral geometries. orientjchem.orgijser.in

Zn(II) complexes , having a d¹⁰ configuration, typically form tetrahedral complexes. sbmu.ac.ir

The presence of the octyloxy group enhances the solubility of these complexes in various organic solvents, a useful property for applications in catalysis and material science.

Schiff base ligands derived from 2-hydroxyaldehydes are also effective in coordinating with lanthanide ions (e.g., La(III), Nd(III), Sm(III), Gd(III)). niscpr.res.inniscair.res.in Lanthanide complexes are of great interest due to their unique magnetic and luminescent properties. The synthesis involves reacting the ligand with a lanthanide salt, such as a nitrate or chloride. The resulting complexes often have high coordination numbers (typically 8 or 9) and may include solvent molecules (like water or ethanol) in their coordination sphere to satisfy the metal ion's coordination requirements. niscair.res.in

Beyond common transition metals and lanthanides, these Schiff base ligands also form stable complexes with other metal ions, including Fe(III), Pd(II), and organotin(IV) moieties. walisongo.ac.idnih.govnih.gov For instance, palladium(II) complexes with related salicylaldehyde-based ligands have been shown to form square planar complexes. nih.gov

The structure and bonding in the metal complexes are elucidated using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: This is a key tool for confirming coordination. A strong band corresponding to the azomethine (C=N) stretch in the free ligand (typically around 1600-1630 cm⁻¹) often shifts to a lower or higher frequency upon complexation, indicating the involvement of the imine nitrogen in bonding to the metal. sbmu.ac.ir Crucially, the disappearance of the broad phenolic O-H stretching band (around 3200-3400 cm⁻¹) from the free ligand's spectrum confirms the deprotonation and coordination of the phenolic oxygen. The appearance of new, lower frequency bands (typically 400-600 cm⁻¹) can be assigned to M-N and M-O vibrations. ijser.in

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transition bands for transition metal complexes. ijser.in These d-d bands are characteristic of the metal ion's coordination environment (e.g., octahedral vs. tetrahedral). nih.gov

¹H NMR Spectroscopy: For diamagnetic complexes (like those of Zn(II) or Ni(II) in a square planar geometry), ¹H NMR is highly informative. The disappearance of the phenolic -OH proton signal upon complexation is a clear indicator of coordination. nih.gov Shifts in the signals of the azomethine proton and aromatic protons adjacent to the coordinating groups also provide evidence of complex formation. orientjchem.orgsbmu.ac.ir

The following table summarizes typical spectroscopic data for Schiff base complexes derived from 2-hydroxyaldehydes.

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Complexation | Inference |

| IR Spectroscopy | Broad ν(O-H) band (~3200 cm⁻¹) | Disappearance of the ν(O-H) band | Deprotonation and coordination of phenolic oxygen |

| Sharp ν(C=N) band (~1625 cm⁻¹) | Shift in ν(C=N) frequency | Coordination of azomethine nitrogen | |

| - | Appearance of new bands (400-600 cm⁻¹) | Formation of M-O and M-N bonds | |

| ¹H NMR (Diamagnetic) | Signal for phenolic proton (δ > 10 ppm) | Disappearance of the phenolic proton signal | Chelation involving the phenolic group |

| Signal for azomethine proton (δ ~8.5 ppm) | Shift in the azomethine proton signal | Change in electronic environment due to coordination | |

| UV-Visible Spectroscopy | Ligand-based π-π* and n-π* transitions | Shifts in ligand bands and appearance of new d-d transition bands (for transition metals) | Confirmation of coordination and information on the geometry of the metal center |

Structural Analysis of Metal Complexes

While spectroscopy provides indirect evidence of structure and bonding, definitive structural elucidation requires diffraction methods.

The results from SCXRD studies provide unparalleled insights into the fine details of molecular structure. The analysis reveals the precise coordination geometry, which can be, for example, tetrahedral, square planar, square pyramidal, or octahedral, depending on the metal ion and the stoichiometry of the complex. researchgate.net

Metallomesogen Research and Liquid Crystalline Behavior of Complexes

Metallomesogens are a class of materials that combine the properties of metal complexes with the long-range orientational order of liquid crystals. The incorporation of metal ions into organic liquid crystalline structures can lead to novel materials with unique magnetic, optical, and electronic properties. This compound serves as a crucial precursor for ligands in this area of research.

Design Principles for Liquid Crystalline Metal Complexes

The design of liquid crystalline metal complexes, or metallomesogens, based on ligands derived from this compound follows several key principles to induce and control their mesomorphic behavior. The long octyloxy chain attached to the benzaldehyde (B42025) core is a primary driver for the formation of liquid crystalline phases. This flexible alkyl chain promotes the necessary anisotropy and micro-segregation between the aromatic cores and the aliphatic chains, which is a fundamental requirement for liquid crystallinity.

The choice of the metal ion and its counter-ion can also significantly impact the liquid crystalline properties of the complex. researchgate.net The metal's coordination number and preferred geometry, along with the size and charge of the counter-ion, can affect the packing of the molecules and the stability of the mesophases. researchgate.net By systematically modifying the structure of the ligand, the nature of the metal ion, and the associated counter-ions, researchers can fine-tune the mesomorphic properties of the resulting metallomesogens. researchgate.netmdpi.com

Characterization of Mesomorphic Properties (e.g., Smectic A Phase)

The liquid crystalline properties of metal complexes derived from this compound are typically investigated using techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). POM allows for the visual identification of different liquid crystalline textures, which are characteristic of specific mesophases.

For some metal complexes incorporating ligands derived from similar long-chain salicylaldehydes, the presence of a Smectic A (SmA) phase has been observed. mdpi.com The SmA phase is characterized by a layered structure where the molecules are arranged in a disordered fashion within each layer, with their long axes oriented, on average, perpendicular to the layer planes. The presence of the long octyloxy chains in ligands derived from this compound is conducive to the formation of such layered, smectic phases.

DSC is employed to determine the transition temperatures and associated enthalpy changes between different phases (crystalline, liquid crystalline, and isotropic liquid). For example, a DSC thermogram would show endothermic peaks corresponding to the melting from the crystalline solid to a liquid crystalline phase and from the liquid crystalline phase to the isotropic liquid.

Detailed structural information about the mesophases can be obtained through X-ray diffraction (XRD) studies. In the SmA phase, a sharp reflection at small angles corresponding to the layer spacing and a diffuse reflection at wide angles corresponding to the average intermolecular distance within the layers would be expected.

The following table provides a hypothetical representation of the types of data that would be collected to characterize the mesomorphic properties of a metal complex derived from a ligand based on this compound.

| Property | Method | Observation |

| Mesophase Texture | Polarizing Optical Microscopy (POM) | Fan-shaped or focal-conic textures, characteristic of a smectic phase. |

| Phase Transition Temperatures | Differential Scanning Calorimetry (DSC) | Endothermic peaks indicating transitions from crystal to SmA and SmA to isotropic liquid. |

| Layer Spacing | Small-Angle X-ray Scattering (SAXS) | A sharp diffraction peak corresponding to the smectic layer spacing. |

| Molecular Arrangement | Wide-Angle X-ray Scattering (WAXS) | A diffuse halo indicating liquid-like disorder within the smectic layers. |

Liquid Crystalline Systems

This compound serves as a crucial building block in the synthesis of advanced materials, particularly in the realm of liquid crystalline systems. Its unique molecular structure, featuring a reactive aldehyde group, a hydroxyl group, and a long alkoxy chain, allows for the systematic design of molecules with specific liquid crystalline behaviors.

The design of liquid crystal molecules, or mesogens, derived from this compound is a strategic process aimed at achieving specific mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. The inherent features of the this compound molecule, such as its rigid aromatic core and flexible octyloxy tail, are fundamental to inducing the anisotropy required for liquid crystal formation.

The aldehyde functional group is a key site for chemical modification, enabling the synthesis of various classes of liquid crystals, most notably Schiff bases and chalcones. These reactions extend the rigid core of the molecule, a critical factor in promoting mesomorphism. For instance, the reaction of this compound with various anilines leads to the formation of Schiff base derivatives with enhanced molecular length and rigidity. The nature of the substituent on the aniline ring can be varied to fine-tune the resulting mesomorphic properties.

The octyloxy chain provides the necessary flexibility and influences the intermolecular interactions, which in turn dictates the type of mesophase formed. Longer alkoxy chains generally favor the formation of more ordered smectic phases over the less ordered nematic phase. The hydroxyl group, positioned ortho to the aldehyde, can participate in intramolecular hydrogen bonding, which imparts a degree of planarity to the molecule and can influence the packing behavior and, consequently, the mesophase type and stability.

| Derivative Class | Key Structural Feature | Typical Mesophase(s) | Influence of Molecular Design |

| Schiff Bases | Imine linkage (-CH=N-) | Nematic, Smectic | The length and nature of terminal groups on the aniline moiety can be varied to control the mesophase range and type. |

| Chalcones | α,β-unsaturated ketone | Nematic, Smectic | The introduction of a second aromatic ring via the chalcone linkage extends the molecular core, promoting mesophase stability. |

Liquid crystals derived from this compound can be designed to respond to external stimuli such as temperature and light.

Thermotropic Liquid Crystals: These materials exhibit phase transitions as a function of temperature. The specific transition temperatures, from a crystalline solid to a liquid crystalline phase and then to an isotropic liquid, are dictated by the molecular structure. For example, modifying the length of the alkoxy chain or the nature of the terminal groups in Schiff base derivatives of this compound can systematically alter the melting and clearing points. This tunability is crucial for applications where a specific operating temperature range is required. nih.govdakenchem.com

Photoresponsive Liquid Crystals: By incorporating photochromic moieties, such as azobenzene (B91143), into the molecular structure of liquid crystals derived from this compound, materials that respond to light can be created. nih.gov Upon irradiation with light of a specific wavelength, the photochromic unit undergoes a reversible change in its molecular geometry (e.g., trans-cis isomerization). This change disrupts the liquid crystalline order, leading to a phase transition or a change in the material's optical properties. This phenomenon allows for the remote, non-contact control of the material's state, opening up possibilities for applications in optical switching, data storage, and smart windows.

Polymer Dispersed Liquid Crystals (PDLCs) are composite materials where micron-sized droplets of a liquid crystal are embedded in a solid polymer matrix. nih.govmateriability.com Liquid crystals synthesized from this compound can be incorporated into PDLCs to create electrically switchable films.

In the "off" state (no applied voltage), the liquid crystal directors within the droplets are randomly oriented, leading to a mismatch in the refractive indices between the liquid crystal and the polymer. This mismatch causes light to scatter, and the film appears opaque or translucent. materiability.com When an electric field is applied (the "on" state), the liquid crystal molecules align with the field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, light can pass through with minimal scattering, and the film becomes transparent. nih.gov

The properties of the liquid crystal component, which are influenced by the this compound precursor, are critical to the performance of the PDLC device. For instance, a high dielectric anisotropy is desirable for achieving low switching voltages. The stability of the liquid crystalline phase over a broad temperature range is also essential for reliable device operation.

Photophysical Phenomena

The molecular structure of this compound and its derivatives gives rise to interesting photophysical phenomena, including photochromism and luminescence.

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by the absorption of electromagnetic radiation. nih.govsemanticscholar.org Derivatives of this compound can be designed to be photochromic by incorporating a photosensitive group. For instance, the introduction of an azobenzene unit can lead to reversible trans-cis isomerization upon irradiation with UV and visible light, respectively. This isomerization can modulate the material's color and other physical properties.

In the context of liquid crystals, this light-induced change in molecular shape can be used to trigger a phase transition. For example, a material might be in a nematic phase in its stable trans form, but upon irradiation and conversion to the bent cis form, the liquid crystalline order is disrupted, and the material transitions to an isotropic liquid. This process is reversible, allowing for the optical control of the material's state.

Luminescence is the emission of light by a substance not resulting from heat. Derivatives of this compound, particularly Schiff bases, have been shown to exhibit fluorescence. researchgate.net

Fluorescence: This is a short-lived emission of light from a molecule after it has absorbed light. The presence of the hydroxyl group ortho to the imine bond in Schiff bases derived from this compound can facilitate a process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the proton from the hydroxyl group can transfer to the nitrogen atom of the imine, leading to the formation of a transient species that then fluoresces. This process often results in a large separation between the absorption and emission wavelengths (a large Stokes shift), which is a desirable property for various applications, including fluorescent probes and organic light-emitting diodes (OLEDs).

Phosphorescence: This is a longer-lived emission of light, occurring from a triplet excited state. While less common for purely organic molecules, phosphorescence can be observed in metal complexes incorporating ligands derived from this compound. libretexts.orgresearchgate.net The presence of a heavy metal atom can facilitate the transition from the singlet excited state to the triplet excited state (intersystem crossing). The subsequent emission from the triplet state is phosphorescence. The lifetime and color of the phosphorescence can be tuned by the choice of the metal and the design of the ligand.

| Photophysical Property | Description | Relevant Structural Feature |

| Photochromism | Reversible light-induced change in absorption properties. | Incorporation of photochromic units like azobenzene. |

| Fluorescence | Short-lived emission of light. | Schiff base derivatives capable of ESIPT. |

| Phosphorescence | Long-lived emission of light. | Metal complexes with ligands derived from this compound. |

UV-Vis Absorption Characteristics and Optical Band Gap Analysis

The electronic absorption properties of this compound are primarily determined by the π-conjugated system of the benzene (B151609) ring, influenced by the electron-donating hydroxyl (-OH) and octyloxy (-OC₈H₁₇) groups, and the electron-withdrawing aldehyde (-CHO) group. UV-Visible spectroscopy is a key technique used to probe the electronic transitions in such molecules. The absorption spectrum arises from the promotion of electrons from lower energy molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO), to higher energy orbitals like the Lowest Unoccupied Molecular Orbital (LUMO).

For analogous compounds like 4-hydroxybenzaldehyde, the primary π → π* transition occurs with a maximum absorption (λmax) at approximately 285 nm. researchgate.net The presence of the electron-donating octyloxy group at the para position relative to the aldehyde in this compound is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength due to the decreased energy gap between the ground and excited states.

The optical band gap (E_g) is a crucial parameter for semiconductor materials, representing the minimum energy required to excite an electron from the valence band to the conduction band. researchgate.net This value can be estimated from UV-Vis absorption data using a Tauc plot. wikipedia.orgyoutube.com The Tauc relation is given by the equation:

(αhν)¹ᐟⁿ = A(hν - E_g)

where:

α is the absorption coefficient

hν is the photon energy

A is a constant

The exponent n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions) rsc.org

By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis (where (αhν)² = 0), the optical band gap can be determined. researchgate.netresearchgate.net For organic molecules like this compound, which may form amorphous thin films, this method provides insight into their potential as semiconductor materials.

| Compound | Reported λmax (nm) | Solvent/Condition | Reference |

|---|---|---|---|

| Benzaldehyde | ~245-250 | Ethanol | researchgate.net |

| 4-Hydroxybenzaldehyde | 285 | Isopropanol | researchgate.net |

Two-Photon Absorption and Excited Fluorescence

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state that would typically be reached by a single photon of twice the energy. ucf.edu The efficiency of this process is quantified by the TPA cross-section (δ), measured in Goeppert-Mayer (GM) units. researcher.life Molecules with a donor-π-acceptor (D-π-A) structure often exhibit enhanced TPA cross-sections. This compound possesses electron-donating groups (-OH, -OC₈H₁₇) and an electron-accepting group (-CHO) connected by a π-conjugated ring, suggesting potential for TPA activity. However, specific experimental data on its TPA cross-section are not widely available.

Fluorescence is the emission of light from a molecule after it has been electronically excited. The substitution pattern on an aromatic ring significantly influences fluorescence properties, including emission wavelength and quantum yield. libretexts.org While some simple hydroxybenzaldehydes exhibit fluorescence, others may undergo photochemical decomposition upon excitation. researchgate.net The presence of the octyloxy group in this compound could modulate the excited-state dynamics, potentially leading to distinct fluorescent behavior compared to simpler analogues. Detailed characterization of its excited-state lifetime and emission spectrum would be necessary to fully understand its photophysical properties.

Electrochemical Behavior and Charge Transfer Characteristics

The electrochemical properties of this compound are central to its potential use in electronic devices and sensors. These properties are governed by the ease with which the molecule can be oxidized or reduced.

Determination of Frontier Molecular Orbital Energies (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orgucsb.edu Their energy levels are fundamental to understanding a molecule's electronic properties and reactivity. The HOMO energy (E_HOMO) relates to the ability to donate an electron (oxidation potential), while the LUMO energy (E_LUMO) relates to the ability to accept an electron (reduction potential). The difference between these energies is the HOMO-LUMO gap (ΔE), which is a critical parameter that influences the molecule's stability, color, and electronic conductivity. researchgate.netirjweb.com

These energy levels can be accurately predicted using computational methods like Density Functional Theory (DFT). youtube.comrasayanjournal.co.in For a molecule like this compound, the HOMO is expected to have significant electron density localized on the electron-rich phenyl ring and the oxygen atoms of the hydroxyl and octyloxy groups. The LUMO is likely to be centered on the electron-withdrawing aldehyde group and the π-system of the ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and better charge transfer capabilities within the molecule. irjweb.com

| Parameter | Energy (eV) | Computational Method | Note |

|---|---|---|---|

| E_HOMO | -5.93 | DFT/B3LYP | Data for an analogous structure to illustrate typical values. rasayanjournal.co.in |

| E_LUMO | -1.74 | DFT/B3LYP | Data for an analogous structure to illustrate typical values. rasayanjournal.co.in |

| ΔE (HOMO-LUMO Gap) | 4.19 | DFT/B3LYP | Data for an analogous structure to illustrate typical values. rasayanjournal.co.in |

Organic Semiconductor Properties

Organic semiconductors are materials based on π-conjugated molecules or polymers that exhibit semiconductor behavior. frontiersin.org The performance of these materials in devices is largely dependent on their charge carrier mobility, which is the velocity at which electrons or holes move through the material under an electric field. mdpi.com In amorphous small-molecule films, charge transport typically occurs via a "hopping" mechanism, where charge carriers jump between localized states on adjacent molecules. frontiersin.orgrsc.org

Applications in Modified Electrodes and Energy Storage Devices (e.g., Supercapacitors)

Phenolic compounds can be electropolymerized to form thin, redox-active polymer films on electrode surfaces. academie-sciences.fr This process allows for the creation of chemically modified electrodes with tailored properties for sensing or catalysis. The phenolic hydroxyl group of this compound can be oxidized to form a phenoxyl radical, which can then polymerize, creating a poly(this compound) film. The long octyloxy chains in such a polymer could impart unique solubility and morphological characteristics to the film.

These redox-active polymer films are of particular interest for energy storage applications, such as supercapacitors. Supercapacitors store charge through either electrical double-layer capacitance or fast surface redox reactions (pseudocapacitance). A polymer film derived from this compound could potentially exhibit pseudocapacitive behavior due to the reversible redox reactions of the phenolic groups within the polymer backbone. rsc.org The porous structure and high surface area of such electropolymerized films are desirable for achieving high capacitance and rapid charge-discharge rates, making this class of compounds a theoretical candidate for next-generation energy storage materials.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to study the electronic and structural properties of molecules. For 2-Hydroxy-4-octyloxybenzaldehyde, DFT calculations can provide a deep understanding of its intrinsic properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule with a flexible side chain like the octyloxy group, a thorough conformational analysis is crucial.

The geometry of substituted benzaldehydes is typically optimized using DFT methods, such as B3LYP, with a suitable basis set like 6-31G(d,p) or 6-311+G(d,p). nih.govmdpi.com The optimization process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. For o-hydroxybenzaldehyde systems, DFT calculations have been used to investigate the geometry of various conformers and dimers, highlighting the importance of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Hydroxybenzaldehyde (4-hydroxybenzaldehyde) calculated at the DFT/B3LYP/6-31G(d,p) level. (Note: This table is based on data for a similar compound, 4-hydroxybenzaldehyde, to illustrate typical results from geometry optimization.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-O (hydroxyl) | 1.36 |

| O-H | 0.97 |

| C-C (aldehyde) | 1.48 |

| C=O | 1.22 |

| C-H (aldehyde) | 1.11 |

| C-C-C (aromatic) | 118 - 121 |

| C-C-O (hydroxyl) | 117 - 122 |

| O-C-C (aldehyde) | 119 - 124 |

| Data derived from studies on analogous compounds. mdpi.com |

The electronic structure of a molecule governs its reactivity and chemical behavior. Key aspects of the electronic structure, such as the distribution of electrons and the energies of the frontier molecular orbitals, are readily calculated using DFT.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. malayajournal.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. malayajournal.orgnih.gov A small energy gap suggests high chemical reactivity, high polarizability, and lower kinetic stability. nih.gov For substituted benzaldehydes, the HOMO is often localized on the benzene (B151609) ring and the electron-donating hydroxy and alkoxy groups, while the LUMO is typically centered on the electron-withdrawing aldehyde group and the aromatic ring. malayajournal.orgacadpubl.eu This distribution indicates that the lowest energy electronic transition involves a charge transfer from the substituted ring to the aldehyde function. malayajournal.org

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule, mapping the electrostatic potential onto the electron density surface. acadpubl.eunih.gov It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgacadpubl.eu In an MEP map, regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. acadpubl.eunih.gov For this compound, the most negative regions are expected around the oxygen atoms of the carbonyl and hydroxyl groups. malayajournal.orgnih.gov The hydrogen atom of the hydroxyl group and the aldehyde group's hydrogen would exhibit positive potential. malayajournal.org

Table 2: Calculated Quantum Chemical Parameters for a Representative Substituted Hydroxybenzaldehyde. (Note: This table presents typical values for a related compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, to illustrate the outputs of electronic structure analysis.)

| Parameter | Value (eV) |

| HOMO Energy | -6.514 |

| LUMO Energy | -2.696 |

| HOMO-LUMO Gap (ΔE) | 3.818 |

| Ionization Potential (I) | 6.514 |

| Electron Affinity (A) | 2.696 |

| Electronegativity (χ) | 4.605 |

| Chemical Hardness (η) | 1.909 |

| Electrophilicity Index (ω) | 5.554 |

| Data derived from studies on analogous compounds. malayajournal.orgacadpubl.eu |

DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies (IR and Raman spectra) can be performed using DFT. solidstatetechnology.us The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical method. These calculations help in the assignment of experimental vibrational bands to specific modes of motion within the molecule, such as the C=O stretching of the aldehyde, O-H stretching of the phenol (B47542), and various vibrations of the aromatic ring and the octyloxy chain. jespublication.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT, typically employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, especially when appropriate levels of theory and basis sets are used. nih.govnih.govgithub.io These predictions are invaluable for confirming molecular structures and assigning complex NMR spectra. rsc.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org TD-DFT calculations provide information about the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to absorption intensities), and the nature of the electronic transitions (e.g., π → π* or n → π). mdpi.comresearchgate.net For molecules like this compound, the calculations would likely predict intense π → π transitions in the UV region, originating from the aromatic system. mdpi.commdpi.com

Table 3: Representative Predicted Spectroscopic Data for Benzaldehyde (B42025) Derivatives. (Note: This table shows typical predicted values for analogous compounds to illustrate the application of DFT in spectroscopy.)

| Spectroscopic Data | Predicted Value |

| Vibrational Frequency (IR) | |

| C=O Stretch | ~1780 cm⁻¹ solidstatetechnology.us |

| O-H Stretch | ~3000-3400 cm⁻¹ jespublication.com |

| NMR Chemical Shift (¹³C) | |

| C=O Carbon | ~190-195 ppm |

| Aromatic Carbons | ~110-165 ppm |

| UV-Vis Absorption (TD-DFT) | |

| λmax (π → π*) | ~250-320 nm mdpi.com |

| Values are approximate and based on data for benzaldehyde and hydroxybenzaldehyde derivatives. mdpi.comsolidstatetechnology.usnih.govnih.gov |

Molecular Dynamics Simulations for Supramolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of large systems and processes that occur over longer timescales, such as self-assembly and supramolecular interactions.

For this compound, the combination of a polar head (the hydroxybenzaldehyde group) and a long nonpolar tail (the octyloxy chain) suggests a propensity for self-assembly. MD simulations can be used to model how these molecules interact with each other and with a solvent to form larger, ordered structures. nih.govnih.gov These simulations can predict the formation of aggregates, micelles, or liquid crystalline phases. The driving forces for this self-assembly would be a combination of hydrogen bonding between the hydroxy and aldehyde groups of different molecules, π-π stacking of the aromatic rings, and hydrophobic interactions of the octyloxy chains. nih.gov MD simulations can provide detailed information on the structure, stability, and dynamics of these supramolecular assemblies. nih.gov

Mechanistic Insights from Computational Models

Computational models, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition states that connect reactants to products and calculating the activation energies.

For this compound, computational models can provide mechanistic insights into various reactions. For example, the formation of Schiff bases, a common reaction of aldehydes, involves the nucleophilic attack of an amine on the carbonyl carbon. youtube.comnih.gov DFT calculations can model the steps of this reaction, including the formation of a carbinolamine intermediate and its subsequent dehydration to the imine, providing detailed information on the reaction pathway and energetics. youtube.com Other reactions, such as acetalization or oxidation, can also be studied. aip.org Computational studies on the ring saturation of 2-hydroxybenzaldehyde have explored different reaction pathways and calculated the associated energy barriers for each step. nih.govacs.org Similarly, mechanistic studies on aldehyde deformylations have been performed using DFT to distinguish between different possible pathways. nih.gov These computational insights are crucial for understanding reactivity and for designing new synthetic routes. rsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Derivatizations and Ligand Architectures

The reactivity of the aldehyde and hydroxyl groups in 2-Hydroxy-4-octyloxybenzaldehyde makes it an excellent precursor for a wide range of derivatives, particularly Schiff bases. Schiff bases, characterized by the C=N imine group, are readily synthesized through the condensation reaction of an aldehyde with a primary amine. nih.govnih.gov The long octyloxy chain in this compound imparts solubility and can influence the self-assembly and liquid crystalline properties of its derivatives.

A significant area of future research lies in the synthesis of new Schiff bases derived from this compound and various amines. For instance, new homologous series of Schiff's bases have been synthesized from 4-n-alkoxy-2-hydroxy benzaldehydes (including the octyloxy derivative) with 4-amino acetophenone. researchgate.net These Schiff bases can further act as ligands to form metal complexes, such as with copper(II). researchgate.net The resulting metallomesogens, or metal-containing liquid crystals, are a key area of investigation due to their unique electronic and magnetic properties. researchgate.net

Future explorations could involve a wider variety of aromatic and aliphatic amines to create a library of Schiff base ligands with diverse electronic and steric properties. The introduction of different functional groups on the amine component can fine-tune the resulting ligand's coordination behavior and the properties of its metal complexes. This could lead to the development of novel catalysts, sensors, and molecular magnets.

The table below lists the key compounds involved in the derivatization of this compound.

| Compound Name | Role in Derivatization |

| This compound | Precursor |

| 4-Amino acetophenone | Reactant for Schiff base formation |

| Copper(II) | Metal ion for complex formation |

| Azobenzene (B91143) derivatives | A class of derivatives with liquid crystalline properties |

Advanced Material Integration and Performance Optimization

A significant application of this compound derivatives is in the field of liquid crystals. The long, flexible octyloxy chain promotes the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. wikipedia.org

Research has demonstrated that Schiff base derivatives of this compound can exhibit liquid crystalline behavior. Specifically, a homologous series of Schiff's bases of 4-n-alkoxy-2-hydroxy benzaldehyde (B42025) with 4-amino acetophenone, including the octyloxy member, and their copper(II) complexes have been shown to exhibit a wide-range smectic A (SmA) phase. researchgate.net The SmA phase is characterized by molecules organized in layers.

Furthermore, azobenzene derivatives of 2'-hydroxy-4'-octyloxyazobenzene have been synthesized and their liquid crystalline properties investigated. consensus.appnih.gov These studies highlight the role of the molecular structure, including the presence of the octyloxy chain and intramolecular hydrogen bonding, in dictating the liquid crystalline behavior. consensus.appnih.gov The performance of these materials can be optimized by systematically modifying the molecular architecture, such as by introducing different substituents on the aromatic rings. consensus.app

The integration of these liquid crystalline materials into polymer matrices to form polymer-dispersed liquid crystals (PDLCs) is another promising avenue. mdpi.com The hydroxyl group present in the parent molecule can play a crucial role in the morphology of the polymer matrix and the electro-optical performance of the resulting PDLC films. mdpi.com Future work could focus on optimizing the composition and processing of such composites to develop advanced display technologies, smart windows, and sensors.

The following table summarizes the key materials and their observed properties.

| Material | Property |

| Schiff base of 4-n-octyloxy-2-hydroxy benzaldehyde with 4-amino acetophenone | Exhibits a wide-range smectic A (SmA) liquid crystal phase. researchgate.net |

| Copper(II) complex of the Schiff base | Also exhibits a smectic A (SmA) liquid crystal phase. researchgate.net |

| 2'-hydroxy-4'-octyloxyazobenzene derivatives | Show liquid crystalline properties influenced by intramolecular hydrogen bonding. consensus.appnih.gov |

Interdisciplinary Research Opportunities in Advanced Materials Science

The unique properties of this compound and its derivatives open up a wide range of interdisciplinary research opportunities, bridging chemistry, physics, and materials engineering.

The development of novel liquid crystal materials based on this compound has direct implications for the electronics industry, particularly in the manufacturing of displays and optical components. wikipedia.org The ability to tune the liquid crystalline properties through chemical modification allows for the design of materials with specific birefringence, dielectric anisotropy, and switching characteristics.

Furthermore, the study of Schiff base metal complexes derived from this compound extends into the field of coordination chemistry and materials science. These complexes have potential applications in catalysis, where the metal center can act as a reactive site, and in the development of new magnetic materials. The investigation of their photophysical properties could also lead to applications in organic light-emitting diodes (OLEDs) and sensors.

Q & A

Basic Questions

Q. What safety protocols are recommended for handling 2-Hydroxy-4-octyloxybenzaldehyde in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves (tested for chemical resistance), tightly sealed goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is advised for prolonged exposure .

- Storage : Store in airtight containers at room temperature, away from strong bases or oxidizers. Ensure proper ventilation in storage areas .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water streams to prevent environmental contamination .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for structural elucidation, particularly to confirm the octyloxy chain and aldehyde functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight and fragmentation patterns, aiding in purity assessment .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm, phenolic -OH at ~3200 cm) .

Q. How can researchers quantify this compound in complex matrices?

- Analytical Strategies :

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and detection at 280 nm. Calibrate with standards of known purity .

- Derivative Spectrophotometry : For mixtures, employ first-derivative or ratio spectrophotometry to resolve overlapping peaks from structurally similar compounds .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized for higher yield and purity?

- Experimental Design Considerations :

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in alkoxy group introduction .

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes by-products .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Data Reconciliation Approaches :

- Standardized Protocols : Reproduce measurements under controlled conditions (e.g., 25°C for solubility in water and ethanol) to minimize variability .

- Computational Validation : Compare experimental logP values with predictions from software like ACD/Percepta to identify outliers .

Q. How does this compound stability vary under different pH and temperature conditions?

- Stability Study Design :

- Accelerated Degradation Tests : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC and identify products using LC-MS .

- Light Sensitivity : Conduct photostability studies under UV/visible light to assess aldehyde oxidation or polymerization .

Q. What computational models predict the environmental toxicity of this compound?

- Modeling Techniques :

- QSAR (Quantitative Structure-Activity Relationship) : Use tools like ECOSAR to estimate aquatic toxicity (e.g., LC for fish) based on octanol-water partitioning .

- Read-Across Analysis : Leverage data from structurally similar benzaldehydes (e.g., 4-hydroxybenzaldehyde) to infer biodegradability and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.